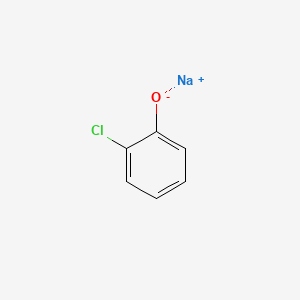

Sodium 2-chlorophenolate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

35535-81-0 |

|---|---|

Molecular Formula |

C6H4ClNaO |

Molecular Weight |

150.54 g/mol |

IUPAC Name |

sodium;2-chlorophenolate |

InChI |

InChI=1S/C6H5ClO.Na/c7-5-3-1-2-4-6(5)8;/h1-4,8H;/q;+1/p-1 |

InChI Key |

GQFIWFPBDXSASA-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)[O-])Cl.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Sodium 2 Chlorophenolate

Established Synthetic Routes for Sodium 2-Chlorophenolate

The synthesis of this compound can be achieved through direct methods starting from 2-chlorophenol (B165306) or via multi-step processes involving the generation of 2-chlorophenol from various precursors.

The most straightforward method for preparing this compound is through a direct acid-base reaction between 2-chlorophenol and a sodium base. nih.gov Given the acidic nature of the phenolic hydroxyl group (pKa of approximately 8.5 for 2-chlorophenol), a strong base like sodium hydroxide (B78521) is typically used.

The reaction is generally carried out in an aqueous solution or an appropriate solvent. google.com Phenol (B47542) is dissolved, and an equimolar amount of sodium hydroxide is added, leading to the formation of the sodium salt and water. google.comgoogle.com The product can then be isolated by evaporation of the solvent. This method is efficient and widely used for producing various phenolate (B1203915) salts. google.com

Reaction Scheme for Direct Synthesis: C₆H₄(Cl)OH + NaOH → C₆H₄(Cl)ONa + H₂O

This process is analogous to the preparation of other sodium phenates, such as sodium pentachlorophenate, where the corresponding phenol is treated with sodium hydroxide. google.com

In many industrial contexts, this compound is produced via the synthesis of its precursor, 2-chlorophenol, which is then neutralized to form the salt. Two primary pathways for obtaining 2-chlorophenol are the hydrolysis of chlorinated benzenes and the direct chlorination of phenol.

The hydrolysis of polychlorinated benzenes, such as 1,2-dichlorobenzene, can yield 2-chlorophenol. This process typically involves reacting the chlorinated benzene (B151609) with an alkali metal hydroxide, like sodium hydroxide, under high temperature (260-300°C) and pressure. google.com This nucleophilic aromatic substitution reaction replaces a chlorine atom with a hydroxyl group.

The resulting 2-chlorophenol is then separated from the reaction mixture and can be readily converted to this compound by reaction with sodium hydroxide as described in the direct synthesis approach. This hydrolysis method is also applicable to other chlorinated benzenes, such as 1,2,4-trichlorobenzene, which can be hydrolyzed to produce dichlorophenols. google.comgoogle.com

Table 1: Conditions for Hydrolysis of Polychlorinated Benzenes

| Starting Material | Reagents | Temperature | Pressure | Primary Product |

| 1,2-Dichlorobenzene | Sodium Hydroxide, Water | 260-300°C | Autogenous | 2-Chlorophenol |

| 1,2,4-Trichlorobenzene | Sodium Hydroxide, Water | 240-280°C | Autogenous | Dichlorophenols |

Precursor-Based Synthesis and Transformation Reactions

Chlorination of Phenol and Related Derivatives

The electrophilic aromatic substitution of phenol with chlorine is a common method for producing chlorophenols. wikipedia.orgsinocurechem.com This reaction typically yields a mixture of isomers, primarily 2-chlorophenol (ortho-product) and 4-chlorophenol (B41353) (para-product), due to the ortho-, para-directing nature of the hydroxyl group. nih.govgfredlee.com Subsequent reaction steps can lead to the formation of di- and trichlorinated phenols, such as 2,4-dichlorophenol (B122985), 2,6-dichlorophenol, and eventually 2,4,6-trichlorophenol (B30397). gfredlee.com

Controlling the regioselectivity to favor the formation of 2-chlorophenol is a key challenge. Reaction conditions, including the choice of solvent, catalyst, and chlorinating agent, can be optimized to increase the ortho-to-para isomer ratio. For instance, using specific branched-chain amines as catalysts in non-polar, perchlorinated hydrocarbon solvents can achieve yields of 2-chlorophenol as high as 90-95%. google.com Other approaches involve using sulfur-containing catalysts with sulfuryl chloride to influence the regioselectivity. cardiff.ac.uk

Once the 2-chlorophenol is synthesized and separated from the isomeric byproducts, it is converted to this compound via neutralization with sodium hydroxide.

Table 2: Representative Conditions for Phenol Chlorination

| Chlorinating Agent | Catalyst/Solvent | Key Outcome |

| Chlorine Gas | Branched-chain amine / Carbon tetrachloride | High yield and selectivity for 2-chlorophenol. google.com |

| Sulfuryl Chloride | Poly(alkylene sulfide)s / Lewis acid | High para/ortho ratios can be achieved, but specific catalysts can enhance ortho-selectivity. cardiff.ac.uk |

| Hypochlorous Acid | Aqueous solution | Forms 2- and 4-chlorophenol initially, followed by further chlorination. nih.gov |

Derivatization Strategies for 2-Chlorophenolate Structures

Further modification of the 2-chlorophenolate structure, typically by reacting its precursor 2-chlorophenol, allows for the synthesis of a wide range of derivatives. These strategies primarily focus on adding new functional groups to the aromatic ring.

The aromatic ring of 2-chlorophenol is activated towards electrophilic aromatic substitution by the strongly activating, ortho-, para-directing hydroxyl group. libretexts.org The chlorine atom, while deactivating the ring through its inductive effect, is also an ortho-, para-director. taylorandfrancis.com The interplay of these two substituents governs the position of incoming electrophiles. The substitution generally occurs at the positions ortho and para to the powerful hydroxyl group (positions 4 and 6).

Common derivatization reactions include:

Further Halogenation: Reaction with chlorine can lead to the formation of 2,4-dichlorophenol, 2,6-dichlorophenol, and subsequently 2,4,6-trichlorophenol. gfredlee.comgoogle.com

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using nitric acid. The substitution is directed to the positions activated by the hydroxyl group.

Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group (-SO₃H) onto the ring.

Alkylation and Acylation (Friedel-Crafts Reactions): These reactions introduce alkyl or acyl groups, respectively, onto the aromatic ring, typically using an alkyl halide or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

Another important class of derivatization involves reactions at the hydroxyl group itself, such as acetylation with acetic anhydride (B1165640) to form the corresponding ester. oup.coms4science.at This is often done to increase the volatility of the compound for analytical purposes like gas chromatography. oup.com Similarly, sulfation of the hydroxyl group can produce chlorophenol sulfates. nih.gov

Modifications at the Phenoxide Moiety (e.g., O-aryl ester, O-aryl carbonate, O-aryl carbamate, O-aryl ether derivatives)

The phenoxide moiety of this compound is a versatile functional group that can undergo various chemical modifications to yield a range of important derivatives. The nucleophilic oxygen atom readily participates in reactions with electrophiles to form esters, carbonates, carbamates, and ethers. These derivatizations are crucial for altering the compound's physical, chemical, and biological properties.

O-aryl Ester Derivatives The synthesis of O-aryl esters from phenolate precursors can be achieved through several methods. A common approach involves the O-acylation of phenols. organic-chemistry.org One efficient method utilizes a sodium carbonate (Na2CO3) catalyst with alkenyl carboxylates serving as the acylating agents in acetonitrile (B52724). organic-chemistry.org This transesterification is driven by the formation of acetaldehyde (B116499) as a byproduct. organic-chemistry.org Another green chemistry approach allows for the direct synthesis of aryl esters from carboxylic acids and phenols by employing triarylphosphites and N-iodosuccinimide under neutral conditions in chlorobenzene. rsc.org Furthermore, a practical and sustainable method for generating arylsulfonate esters involves the electro-oxidation of phenols and sodium arenesulfinates. organic-chemistry.org This process occurs under mild conditions without the need for external chemical oxidants, proceeding through a proposed sulfonyl radical intermediate that reacts with the phenolate anion. organic-chemistry.org

O-aryl Carbonate Derivatives Aromatic carbonates can be prepared by reacting a phenol with an alkyl, cyclic, or aryl-alkyl carbonate in the presence of a suitable catalyst. google.com A green and solvent-free process has also been developed for synthesizing specific O-aryloxy carbonates by reacting 3-(aryl/alkyl)-oxy-1,2-propanediol with dimethyl carbonate over an alkali-promoted magnesium oxide catalyst. rsc.org This method achieves complete conversion with high selectivity and demonstrates significant atom economy. rsc.org

O-aryl Carbamate Derivatives O-aryl carbamates are a significant class of compounds, and their synthesis from phenols can be performed using several one-pot procedures. A versatile method involves the in situ formation of N-substituted carbamoyl (B1232498) chlorides from amines, which then react with a substituted phenol to yield the desired O-aryl carbamate. organic-chemistry.orgthieme-connect.dethieme-connect.de This approach avoids the need to handle sensitive carbamoyl chloride reagents directly and can produce yields of up to 99%. organic-chemistry.org An alternative benign synthesis route uses phenols, primary amines, and carbon dioxide at atmospheric pressure with a peptide coupling reagent, propanephosphonic acid anhydride (T3P). helsinki.fi

O-aryl Ether Derivatives The synthesis of diaryl ethers from phenolate precursors is a fundamental transformation in organic chemistry. A well-established method is the copper-catalyzed cross-coupling reaction between a phenol and an aryl halide. One iteration of this reaction uses a copper iodide (CuI) catalyst with triethylamine (B128534) (Et3N) as a base and sodium dodecyl sulfate (B86663) (SDS) in a dimethylformamide (DMF) solvent. This system is effective for coupling various aromatic alcohols with aryl iodides at elevated temperatures.

Table 1: Synthetic Methodologies for O-Aryl Derivatives from Phenols

| Derivative Type | Reagents | Catalyst/Conditions | Key Features |

|---|---|---|---|

| O-aryl Ester | Phenol, Alkenyl Carboxylate | Na2CO3, MeCN, 120 °C | Efficient transesterification. organic-chemistry.org |

| O-aryl Ester | Phenol, Carboxylic Acid, Triarylphosphite | N-Iodosuccinimide, Chlorobenzene | Neutral, green conditions. rsc.org |

| O-aryl Sulfonate Ester | Phenol, Sodium Arenesulfinate | Electro-oxidation, Graphite (B72142) Anode | Oxidant-free, sustainable. organic-chemistry.org |

| O-aryl Carbonate | Phenol, Alkyl/Aryl Carbonate | Catalyst (e.g., AlCl3) | Direct synthesis. google.com |

| O-aryl Carbamate | Phenol, Amine | In situ formed Carbamoyl Chloride | One-pot, high yield. organic-chemistry.org |

| O-aryl Carbamate | Phenol, Primary Amine, CO2 | Propanephosphonic acid anhydride (T3P) | Benign, room temperature. helsinki.fi |

| O-aryl Ether | Phenol, Aryl Iodide | CuI, Et3N, SDS, DMF, 120 °C | Copper-catalyzed cross-coupling. |

Coordination Chemistry of Sodium Phenolates

Sodium phenolates, including this compound, exhibit rich and complex coordination chemistry, acting as versatile ligands for the sodium cation. These compounds often form aggregates in the solid state, with the sodium ions achieving various coordination numbers and geometries through interactions with the phenolate oxygen and, in some cases, the aromatic ring or other donor atoms present on the ligand. tandfonline.comuu.nl

Research has shown that sodium phenolate complexes can form structures ranging from dimers to larger clusters, such as hexamers. tandfonline.comuu.nl The coordination environment around the sodium ion is highly dependent on the steric and electronic properties of the phenolate ligand. For instance, studies on various sodium phenolate compounds have revealed both three- and four-coordinate sodium ions within the same dimeric structure, a result attributed to steric hindrance from bulky substituents. tandfonline.comresearchgate.net

The coordination sphere of the sodium ion can also be completed by interactions with neutral parent phenol molecules or through η-arene interactions with the phenolate ring system. uu.nl X-ray crystallographic studies have provided precise measurements for these complexes, with Na-O bond distances typically falling in the range of 2.216 to 2.478 Å and Na-N distances (from chelating groups) in the range of 2.410 to 2.494 Å. acs.org The coordination number for metal ions in complexes can range from two to nine or higher, with specific geometries like tetrahedral, square planar, and octahedral being common. libretexts.org In sodium phenolate complexes, coordination numbers of four, five, and six have been observed for the sodium ions within a single aggregated structure. acs.org

Table 2: Structural Features of Sodium Phenolate Coordination Complexes

| Feature | Description | Example Details |

|---|---|---|

| Aggregation States | Form multi-unit clusters in the solid state. | Dimeric, tetrameric, and hexameric structures have been characterized. tandfonline.comuu.nl |

| Coordination Number | The number of ligand atoms bonded to the central sodium ion. | Mixed coordination numbers (e.g., three and four) can coexist in one complex. Four, five, and six-coordinate Na+ ions have been observed. tandfonline.comacs.org |

| Coordination Geometry | The spatial arrangement of ligands around the sodium ion. | Tetrahedral and tetrahedrally distorted square planar geometries are reported. tandfonline.comresearchgate.net |

| Ligand Bonding Modes | How the phenolate ligand binds to the sodium ion(s). | Oxygen atoms can bridge between three or four sodium ions. Intramolecular chelation from ortho-substituents is common. uu.nlacs.org |

| Structural Motifs | Recurring core structures within the aggregates. | Formation of Na2O2 and Na6O6 cores has been identified through X-ray crystallography. uu.nlacs.org |

| Bond Lengths | Measured distances between sodium and coordinating atoms. | Na-O distances range from ~2.22 Å to 2.48 Å. Na-N distances range from ~2.41 Å to 2.49 Å. acs.org |

Intrinsic Reactivity and Mechanistic Investigations of Sodium 2 Chlorophenolate

Electron Density Distribution and its Influence on Reactivity

The reactivity of sodium 2-chlorophenolate is fundamentally governed by the distribution of electron density within its aromatic system, which is influenced by the electronic effects of its two substituents: the negatively charged oxygen (phenolate) and the chlorine atom.

The phenolate (B1203915) group (-O⁻) is a powerful activating group. It exerts a strong positive mesomeric effect (+M) by donating its lone pair electrons into the benzene (B151609) ring's π-system. This donation significantly increases the electron density of the ring, particularly at the ortho and para positions relative to the oxygen. Concurrently, the oxygen atom has a negative inductive effect (-I) due to its high electronegativity, which tends to withdraw electron density from the ring through the sigma bond. However, the mesomeric effect of the phenolate is overwhelmingly dominant, making the ring highly electron-rich and activated towards electrophilic attack.

In this compound, the intense activating and ortho-para directing nature of the phenolate group is the principal determinant of the molecule's reactivity. The electron-donating resonance from the oxygen atom substantially increases the nucleophilicity of the aromatic ring, especially at the carbon atoms ortho and para to the oxygen (C4 and C6). The deactivating inductive effect of the adjacent chlorine atom provides some modulation of this high electron density but does not override the phenolate's influence.

Nucleophilic and Electrophilic Reactivity Profiles

The electron distribution in this compound dictates its dual reactivity, though it functions predominantly as a nucleophile. masterorganicchemistry.com A nucleophile is a chemical species that donates a pair of electrons to form a new covalent bond. masterorganicchemistry.comyoutube.com

Nucleophilic Profile: The primary nucleophilic center is the phenolate oxygen atom, which bears a formal negative charge and available lone pairs. This makes it highly reactive towards a wide range of electrophiles. The second site of nucleophilicity is the electron-rich aromatic ring. Due to the strong activation by the phenolate group, the ring can readily attack electrophiles in electrophilic aromatic substitution reactions. The positions most susceptible to attack are C4 (para to the oxygen) and C6 (ortho to the oxygen), which have the highest electron density.

Electrophilic Profile: An electrophile is a species that accepts a pair of electrons. masterorganicchemistry.comyoutube.com While the molecule is overwhelmingly nucleophilic, it does possess a potential electrophilic site. The carbon atom bonded to the chlorine (C2) is electron-deficient due to the halogen's strong inductive pull. This site could theoretically be subject to attack by a very strong nucleophile, leading to nucleophilic aromatic substitution, although this is generally a less favored reaction pathway compared to the molecule's own nucleophilic reactions.

Table 1: Reactivity Centers in this compound

| Site | Character | Influencing Factors | Type of Reaction |

| Phenolate Oxygen | Strongly Nucleophilic | Formal negative charge, lone electron pairs | Alkylation, Acylation, etc. |

| Aromatic Ring (C4, C6) | Nucleophilic | +M effect from phenolate oxygen | Electrophilic Aromatic Substitution |

| Aromatic Ring (C2) | Electrophilic | -I effect from chlorine atom | Nucleophilic Aromatic Substitution (less common) |

Mechanisms of C-O Cleavage in Phenolate Systems

The direct cleavage of the carbon-oxygen (C-O) bond in this compound is a challenging transformation. The phenolic C(sp²)–O bond is exceptionally strong and stable, with a high bond dissociation energy (approximately 111 kcal/mol). researchgate.net This stability arises from p-π conjugation, where the lone pair electrons on the oxygen atom are delocalized into the aromatic π-system, imparting partial double-bond character to the C-O bond. researchgate.net

Due to this high stability, direct C–O functionalization reactions that cleave this bond are difficult and require specific activation strategies. researchgate.net Most successful methods for C-O bond cleavage in phenol-based systems involve a two-step process:

Activation of the Hydroxyl Group: The phenol (B47542) is first converted into a derivative where the oxygen-containing group is a better leaving group. This is achieved by transforming the phenol into an aryl sulfonate (e.g., triflate, tosylate, mesylate) or an aryl carboxylate (e.g., pivalate). researchgate.netnih.gov These groups are more electron-withdrawing, which weakens the C-O bond and makes them excellent leaving groups in subsequent reactions.

Catalytic Cleavage: The activated phenol derivative can then undergo C-O bond cleavage, typically through a transition metal-catalyzed cross-coupling reaction. researchgate.net The mechanism often involves the oxidative addition of the C-O bond to a low-valent metal catalyst (like Ni(0) or Pd(0)), followed by subsequent steps to form a new bond. nih.gov

In some specialized cases, direct C-O cleavage can be achieved under harsh conditions using potent catalysts. For instance, vanadium metal has been shown to catalyze the cleavage of C-O bonds in lignin (B12514952) model compounds like 2,6-dimethoxyphenol (B48157) at high temperatures, demonstrating that direct hydrogenolysis is possible without converting the hydroxyl group. frontiersin.org

Cross-Coupling Reactions Involving Phenolate Derivatives

While phenolates themselves are not typically used directly in cross-coupling, their derivatives serve as versatile and cost-effective alternatives to aryl halides. acs.org Phenols are inexpensive and readily available, making them attractive starting materials. researchgate.netacs.org By converting the phenolic hydroxyl group into a better leaving group (a "pseudohalide"), these derivatives can act as the electrophilic partner in a variety of powerful C-C and C-heteroatom bond-forming reactions. acs.org

Commonly used phenol derivatives in cross-coupling include aryl pivalates, carbamates, sulfamates, and mesylates. acs.orgacs.orgnih.gov These reactions are often catalyzed by complexes of nickel and iron, which are more economical than palladium. acs.org

Key cross-coupling transformations involving phenol derivatives include:

Suzuki-Miyaura Coupling: Nickel-catalyzed reactions of aryl pivalates, carbamates, and sulfamates with organoboron reagents to form new C(sp²)-C(sp²) bonds. acs.orgacs.org

Kumada Coupling: Iron-catalyzed coupling of aryl carbamates and sulfamates with Grignard reagents (organomagnesium compounds) to create C(sp²)-C(sp³) bonds. acs.org

Buchwald-Hartwig Amination: Nickel-catalyzed reactions of aryl carbamates and sulfamates with amines to construct aryl C-N bonds. acs.orgacs.org

Reductive Cleavage: Nickel-catalyzed reactions can also be used for the deoxygenation of aryl carbamates, effectively cleaving the C-O bond. acs.orgacs.org

The general catalytic cycle for these reactions, particularly for palladium-catalyzed systems, involves three key steps: oxidative addition of the aryl C-O bond to the metal center, transmetalation with the nucleophilic coupling partner, and reductive elimination to release the final product and regenerate the catalyst. nih.gov

Table 2: Examples of Cross-Coupling Reactions with Phenol Derivatives

| Reaction Type | Phenol Derivative | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Aryl Pivalates, Carbamates, Sulfamates | Nickel-based | C(sp²)-C(sp²) |

| Kumada | Aryl Carbamates, Sulfamates | Iron-based | C(sp²)-C(sp³) |

| Buchwald-Hartwig Amination | Aryl Carbamates, Sulfamates | Nickel-based | Aryl C-N |

| Alkoxymethylation | Aryl Mesylates | Palladium-based | C(sp²)-C(sp³) (ether) |

Advanced Degradation Pathways and Environmental Transformation of 2 Chlorophenolate Anion

Photolytic and Photocatalytic Degradation Mechanisms of 2-Chlorophenolate Anion

The breakdown of the 2-chlorophenolate anion in aquatic environments is primarily driven by photolytic and photocatalytic reactions. These processes involve the absorption of light energy to initiate chemical transformations, leading to the mineralization of the organic pollutant.

Direct Photolysis Pathways and Quantum Yield Considerations

Direct photolysis involves the degradation of a chemical compound through the direct absorption of photons. The efficiency of this process is dependent on factors such as the wavelength of light, the pH of the solution, and the quantum yield of the reaction. The pH is particularly crucial as it determines whether the compound exists in its molecular form (2-chlorophenol, 2-CP) or its anionic form (2-chlorophenolate).

Studies using ultraviolet (UV) excilamps at different wavelengths (222 nm and 282 nm) have investigated the direct photolysis of 2-chlorophenol (B165306) at various pH levels. researchgate.netresearchgate.net The highest pseudo-first-order rate constants and quantum yields for the degradation of the anionic form of 2-CP were observed at pH 11 when irradiated by a XeBr excilamp (282 nm). researchgate.netresearchgate.net Conversely, the molecular form of 2-CP showed maximum removal efficiency with the lowest UV dose when a KrCl excilamp (222 nm) was used. researchgate.netresearchgate.net The XeBr excilamp required a low dose of approximately 2 J·cm⁻² for the complete degradation of the anionic 2-CP. researchgate.netresearchgate.net

| pH | Form | Irradiation Wavelength (nm) | Rate Constant (k, min⁻¹) | Quantum Yield (φ) |

|---|---|---|---|---|

| 2.0 | Molecular | 282 | 0.085 | 0.085 |

| 5.7 | Molecular | 282 | 0.087 | 0.085 |

| 11.0 | Anionic | 282 | 0.150 | 0.110 |

| 2.0 | Molecular | 222 | 0.790 | 0.040 |

| 5.7 | Molecular | 222 | 0.800 | 0.040 |

| 11.0 | Anionic | 222 | 0.066 | 0.019 |

Heterogeneous Photocatalysis: Materials, Kinetics, and Efficiency

Heterogeneous photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst to accelerate the degradation of organic pollutants under irradiation. This method is generally more efficient than direct photolysis.

Titanium dioxide (TiO₂) is a widely studied photocatalyst for the degradation of chlorophenols due to its high efficiency, chemical stability, and low cost. osti.gov The photocatalytic degradation of 2-chlorophenol using TiO₂ typically follows pseudo-first-order kinetics. researchgate.net Research indicates that approximately 95% of 2-CP can be removed in about 2 hours at pH 5 with a TiO₂ concentration of 0.2 g/L. researchgate.net The process is influenced by several parameters, including initial pollutant concentration, catalyst loading, pH, and temperature. osti.govresearchgate.net

The efficiency of TiO₂ can be enhanced by doping it with metals or combining it with other materials. For instance, cobalt-doped TiO₂ nanoparticles have shown high activity for the UV-photocatalytic degradation of 2-CP, achieving 96.4% efficiency at a pH of 12 after 3 hours of irradiation. Immobilizing TiO₂ on activated carbon is another strategy, though studies show that naked anatase TiO₂ results in better degradation and complete dechlorination compared to TiO₂/activated carbon composites. coventry.ac.uk The degradation pathway involves the formation of several intermediates, such as phenol (B47542), catechol, hydroxyhydroquinone, and chlorohydroquinone (B41787), before eventual mineralization. researchgate.netosti.gov

| System | Condition | Rate Constant (k) | Efficiency | Reference |

|---|---|---|---|---|

| TiO₂/UV | pH 5, 0.2g/L TiO₂ | 0.0183 min⁻¹ | ~95% in 2h | researchgate.net |

| Co-doped TiO₂ | pH 12, 10 mg/L catalyst | 0.015 min⁻¹ (for 25 mg/L 2-CP) | 96.4% in 3h | |

| TiO₂ | - | 0.24 mg L⁻¹min⁻¹ (L-H model) | - | researchgate.net |

To improve photocatalytic activity under visible light, researchers have explored composites of metal oxides and sulfides with carbon-based materials like graphene oxide (GO). GO's excellent electron transport properties help to inhibit the recombination of photogenerated electron-hole pairs, a major limiting factor in photocatalysis. mdpi.com

Composites such as molybdenum disulfide (MoS₂)-reduced graphene oxide (RGO) have demonstrated enhanced photocatalytic performance for degrading organic dyes, a principle applicable to chlorophenol degradation. rsc.orgrsc.org The synergy between MoS₂ and RGO leads to reduced electron-hole recombination, enhanced light absorption, and increased adsorptivity of the pollutant. rsc.org Similarly, systems combining bismuth molybdate (B1676688) (γ-Bi₂MoO₆) with graphene oxide have been studied for the degradation of 2-chlorophenol, achieving 80% degradation in 65 minutes under visible light. researchgate.net Polypyrrole/graphene oxide (PPy/GO) composites have also been used, showing up to 71% degradation of 2-chlorophenol under sunlight. um.edu.my

Composites involving conducting polymers like polyaniline (PANI) and bismuth-based semiconductors such as bismuth oxychloride (BiOCl) are effective for degrading chlorophenols. A heterojunction nanocomposite of tungsten oxide (WO₃) and BiOCl immobilized on polyaniline (BiOCl/WO₃@PAn) has shown remarkable efficiency. researchgate.netsemanticscholar.org

This system achieved 99.7% degradation of 2-chlorophenol at pH 5 within 240 minutes under solar irradiation. researchgate.netsemanticscholar.org The combination of PANI with the inorganic semiconductors creates a synergistic effect, leading to higher visible light absorption and a reduction in the recombination rate of photogenerated species. researchgate.netsemanticscholar.org The catalyst also demonstrated good reusability, maintaining its efficiency for up to four cycles. researchgate.net

The degradation of organic pollutants in photocatalytic systems is mediated by highly reactive oxygen species (ROS). researchgate.net When the semiconductor catalyst is irradiated with light of sufficient energy, electron-hole pairs are generated. These charge carriers react with water and dissolved oxygen to produce ROS, primarily hydroxyl radicals (•OH) and superoxide (B77818) radical anions (•O₂⁻). researchgate.netmdpi.com

In the degradation of 2-chlorophenol, radical scavenging studies have confirmed that both •OH and •O₂⁻ are the primary species responsible for its mineralization. researchgate.netsemanticscholar.org For TiO₂-based systems, holes (h⁺), hydroxyl radicals, and superoxide radicals are all involved, with superoxide often playing the major role. researchgate.net These ROS are powerful, non-selective oxidizing agents that attack the 2-chlorophenolate anion, leading to the cleavage of the aromatic ring and its eventual breakdown into carbon dioxide, water, and chloride ions. researchgate.netmdpi.com

Intermediate Product Identification and Degradation Pathways under Irradiation

The degradation of 2-chlorophenol (2-CP) under irradiation, such as photocatalysis, involves a series of steps leading to the formation of various intermediate products before eventual mineralization. The identification of these intermediates is crucial for understanding the complete degradation pathway.

Upon irradiation, the dechlorination of 2-CP can occur through interaction with electrons on a catalyst surface, producing a radical and chloride ions. researchgate.net This initial step triggers a cascade of reactions. Gas chromatography-mass spectrometry (GC-MS) analyses have been instrumental in identifying the subsequent byproducts. researchgate.netrsc.org

One primary pathway involves the hydroxylation of the aromatic ring. The initial 2-CP molecule (m/z 128) can be degraded to hydroxyhydroquinone (m/z 126) through dehalogenation and oxidation. rsc.org The loss of a hydroxyl group from hydroxyhydroquinone can then lead to the formation of either hydroquinone (B1673460) or catechol (m/z 110). rsc.org Further degradation of these compounds results in the formation of phenol (m/z 96). rsc.org

Other identified aromatic intermediates include chlorohydroquinone (CHQ) and 2-hydroxy-benzaldehyde. researchgate.net In some cases, higher carbon intermediates are formed, such as [1,1'-biphenyl]-2,2'-diol, which may result from the reaction of the initial radical with a formyl radical. researchgate.net

The aromatic rings of these intermediates are eventually cleaved, leading to the formation of low molecular weight aliphatic organic compounds. These include maleic acid or fumaric acid (m/z 119), which can further degrade into acetic acid (m/z 60). rsc.org Other identified short-chain carboxylic acids include oxalic acid, pyruvic acid, and malonic acid. researchgate.nettandfonline.com Ultimately, these simpler organic acids are mineralized into carbon dioxide (CO₂), water (H₂O), and hydrochloric acid (HCl). rsc.org

Table 1: Identified Intermediates in the Irradiative Degradation of 2-Chlorophenol

| Intermediate Compound | Molecular Weight (m/z) |

| 2-Chlorophenol | 128 |

| Hydroxyhydroquinone | 126 |

| Catechol | 110 |

| Hydroquinone | 110 |

| Phenol | 96 |

| Chlorohydroquinone | - |

| 2-Hydroxy-benzaldehyde | - |

| [1,1'-biphenyl]-2,2'-diol | - |

| Maleic acid / Fumaric acid | 119 |

| Acetic acid | 60 |

| Oxalic acid | - |

| Pyruvic acid | - |

| Malonic acid | - |

Advanced Oxidation Processes (AOPs) for 2-Chlorophenolate Decomposition

Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the generation of highly reactive oxidizing species, primarily the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants like 2-chlorophenolate. jeeng.net These methods are particularly effective for contaminants that are resistant to conventional treatment. mdpi.com

Fenton and Photo-Fenton Oxidation Systems

The Fenton process and its photo-assisted variant, the photo-Fenton process, are effective AOPs for the degradation of 2-chlorophenol. tandfonline.com These systems utilize Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst, typically ferrous ions (Fe²⁺), to generate powerful hydroxyl radicals. tandfonline.comtaylorfrancis.com The photo-Fenton process enhances the degradation rate by using UV or solar light, which promotes the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thus regenerating the catalyst and producing additional radicals. tandfonline.com Studies have shown that while the Fenton process can achieve significant degradation of 2-CP (e.g., 78%), the efficiency is considerably improved in photo-Fenton systems, reaching up to 97% degradation. tandfonline.com

Mechanistic Aspects of Hydroxyl Radical Generation

The core of the Fenton and photo-Fenton systems is the generation of the hydroxyl radical (•OH), a potent and non-selective oxidant. daneshyari.com The primary mechanism is the reaction between ferrous iron (Fe²⁺) and hydrogen peroxide, as described by the following equation:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ nih.govfrontiersin.org

This reaction is most efficient in a limited acidic pH range, typically between 2.5 and 4.0. tandfonline.com The generated hydroxyl radical is the main species responsible for the subsequent oxidation of organic contaminants. daneshyari.com

In the photo-Fenton process, the efficiency is enhanced by the photochemical regeneration of Fe²⁺ from Fe³⁺, which is formed in the initial Fenton reaction. This photoreduction allows the catalytic cycle to continue, generating more hydroxyl radicals. tandfonline.com

Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺ tandfonline.com

This additional source of hydroxyl radicals and the recycling of the iron catalyst contribute to the higher efficiency of the photo-Fenton process compared to the conventional Fenton process. tandfonline.comacs.org

Influence of Anions (Chloride, Sulfate) on Fenton Efficiency

The presence of inorganic anions in the water matrix can influence the efficiency of the Fenton process. Chloride (Cl⁻) and sulfate (B86663) (SO₄²⁻) ions are common in industrial wastewater and can interact with the components of the Fenton system.

By-product Formation and Mineralization Pathways (e.g., 2-chloro-p-benzoquinone)

The oxidation of 2-chlorophenol by Fenton and photo-Fenton processes leads to the formation of various intermediate by-products before complete mineralization. While these processes can achieve high removal rates of the parent compound, complete mineralization to CO₂, H₂O, and inorganic ions is not always achieved, indicating the formation of stable intermediates. proquest.com

During the initial stages of oxidation, aromatic intermediates are formed. In the photo-Fenton treatment of similar chlorophenols, intermediates such as chlorohydroquinone and catechol have been identified. tandfonline.com The attack of hydroxyl radicals on the 2-chlorophenol molecule can lead to hydroxylation and dechlorination.

These aromatic intermediates are subsequently broken down into smaller, low molecular weight aliphatic organic compounds. For instance, oxalic acid and acetic acid have been monitored as by-products during the Fenton process treatment of 2-CP. tandfonline.com The efficiency of mineralization, which is the conversion of organic carbon to CO₂, is significantly higher in photo-Fenton processes (95–97%) compared to the standard Fenton process (around 39%). tandfonline.com This indicates that the photo-Fenton system is more effective at degrading these stable intermediates, leading to more complete mineralization of the original pollutant. tandfonline.com

Persulfate-Based Oxidation: Activation and Radical Mechanisms

Persulfate (S₂O₈²⁻) based AOPs are another promising technology for the degradation of 2-chlorophenol. researchgate.netjeeng.net Persulfate can be activated to generate powerful sulfate radicals (SO₄•⁻), which have a high reduction potential (E⁰ = 2.5–3.1 V) and a longer half-life compared to hydroxyl radicals. mdpi.comnih.govfrontiersin.org

Persulfate activation can be achieved through various methods, including heat, transition metals (like ferrous ions, Fe²⁺, and copper ions, Cu²⁺), and zero-valent iron (ZVI). jeeng.netnih.govresearchgate.net Heat-activated persulfate has been shown to be a very effective method. jeeng.netresearchgate.net Studies have demonstrated that complete degradation of 2-CP can be achieved in about 30 minutes under optimal conditions, such as in the presence of ferrous ions at 50°C. researchgate.netjeeng.net The degradation rate increases with higher temperatures and a greater molar excess of persulfate. jeeng.netresearchgate.netjeeng.net The process is also pH-dependent, with maximum degradation often observed at a pH of 8. researchgate.netjeeng.net

The primary radical species responsible for degradation is the sulfate radical (SO₄•⁻), generated from the activation of the persulfate ion. For example, activation by Fe²⁺ proceeds as follows:

S₂O₈²⁻ + Fe²⁺ → SO₄•⁻ + SO₄²⁻ + Fe³⁺ mdpi.com

In some systems, particularly those involving ZVI or occurring under certain pH conditions, hydroxyl radicals (HO•) can also be generated and contribute to the degradation process. mdpi.com Radical quenching studies have confirmed that both SO₄•⁻ and HO• can play a role in the degradation of 2-CP in certain persulfate systems. mdpi.com These highly reactive radicals attack the 2-chlorophenol molecule, initiating a series of oxidation reactions that lead to its eventual mineralization.

Thermal, Alkali, and Transition Metal (Fe2+, Cu2+) Activation of Persulfate

Persulfate (S₂O₈²⁻) is a strong oxidant that can be activated to produce even more potent sulfate radicals (SO₄•⁻) for the degradation of organic pollutants. ucm.es Several methods are employed to activate persulfate, including heat, alkaline conditions, and the use of transition metals.

Thermal Activation: Applying heat is a straightforward and effective method for activating persulfate. jeeng.net An increase in temperature accelerates the rate of persulfate decomposition into sulfate radicals, thereby enhancing the degradation rate of 2-chlorophenol. jeeng.net Studies have shown a significant increase in the degradation efficiency of 2-chlorophenol as the temperature is raised from 20°C to 50°C. jeeng.netjeeng.net For instance, at a 2-chlorophenol to persulfate molar ratio of 1/200 and a pH of 8.0, the degradation rate constant increased from 0.123 h⁻¹ at 20°C to 1.661 h⁻¹ at 50°C. jeeng.net This method is considered a "clean" activation technique as it does not require the addition of other chemicals. ucm.es

| 2-CP/Persulfate Molar Ratio | Temperature (°C) | Degradation Rate Constant (k, h⁻¹) | Reference |

|---|---|---|---|

| 1/100 | 20 | 0.091 | jeeng.net |

| 1/100 | 50 | 1.189 | jeeng.net |

| 1/200 | 20 | 0.123 | jeeng.net |

| 1/200 | 50 | 1.661 | jeeng.net |

| 1/400 | 20 | 0.142 | jeeng.net |

| 1/400 | 50 | 2.103 | jeeng.net |

Sulfate Radical (SO₄•⁻) vs. Hydroxyl Radical (HO•) Dominance and pH Dependence

When persulfate is activated, it primarily generates sulfate radicals (SO₄•⁻). nih.gov However, under certain conditions, particularly at neutral or alkaline pH, sulfate radicals can react with water or hydroxide (B78521) ions to produce hydroxyl radicals (HO•). ucm.es Both SO₄•⁻ and HO• are powerful oxidants, but they have different properties and reactivity.

The sulfate radical has a higher redox potential (2.5–3.1 V) compared to the hydroxyl radical (1.8–2.7 V) and a longer half-life (30–40 µs vs. <1 µs). frontiersin.orgnih.gov This makes the sulfate radical highly effective for degrading a wide range of organic compounds. researchgate.net The dominance of either radical species is highly dependent on the pH of the solution. ucm.es In acidic conditions, the sulfate radical is the predominant species. As the pH increases and becomes alkaline, the conversion of SO₄•⁻ to HO• becomes more significant. ucm.es Scavenging studies, which use specific alcohols to quench the activity of each radical, have confirmed that both SO₄•⁻ and HO• are present during the degradation of chlorinated organic compounds by activated persulfate, with SO₄•⁻ often being the predominant radical responsible for the initial decay. nih.gov

Ozonation and Peroxone Systems

Ozonation is another AOP that has been successfully applied to the degradation of chlorophenols. rsc.org Ozone (O₃) can degrade pollutants through two primary mechanisms: direct reaction with the organic molecule or indirect reaction via the generation of hydroxyl radicals. The indirect pathway is often more effective for refractory compounds.

Studies on the ozonation of 2-chlorophenol have identified catechol as a primary intermediate, formed through hydroxylative dechlorination. researchgate.net The subsequent degradation follows pathways similar to that of phenol itself, eventually leading to the formation of smaller organic acids like acrylic acid. researchgate.net

The efficiency of ozonation can be significantly enhanced by combining it with hydrogen peroxide (H₂O₂), a process known as the peroxone process. uclm.es The addition of H₂O₂ accelerates the decomposition of ozone into highly reactive hydroxyl radicals, thereby increasing the oxidation rate of the target pollutant. Combining ozonation with a subsequent biological treatment has also been shown to be effective, as the initial ozonation breaks down the parent 2,4-dichlorophenol (B122985) into more biodegradable intermediates, increasing the BOD₅/COD ratio from 0 to 0.25. nih.gov

Ultrasonic-Assisted Oxidation Approaches

Sonolysis, the application of ultrasound to aqueous solutions, creates conditions of extreme temperature and pressure through a phenomenon called acoustic cavitation (the formation, growth, and implosive collapse of microscopic bubbles). This process can degrade organic pollutants through pyrolysis within the collapsing bubbles or through reactions with radicals (like HO•) generated at the bubble-liquid interface. researchgate.net

Ultrasonic-assisted oxidation has been shown to effectively degrade 2-chlorophenol. researchgate.net The efficiency of this process can be significantly enhanced by combining it with other AOPs, such as the Fenton process (H₂O₂ + Fe²⁺). nycu.edu.twnycu.edu.tw In a coupled ultrasound/Fenton system, more than 99% of 2-chlorophenol was decomposed, with 86% mineralization. nycu.edu.twresearchgate.net The primary intermediate identified in this process was 2-chloro-p-benzoquinone, which was also readily degraded by the combined treatment. nycu.edu.twresearchgate.net The optimal conditions for the ultrasonic/Fenton process for 2-chlorophenol removal were found to be a pH of 3, a temperature of 25°C, and an ultrasonic amplitude of 120 µm. taylorfrancis.com

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Initial 2-CP Concentration | 100 mg/L | >99% decomposition, 86% mineralization | nycu.edu.tw |

| Fe²⁺ Dosage | 10 mg/L | ||

| H₂O₂ Dosage | 500 mg/L | ||

| Optimal pH | 3 | Enhanced decomposition efficiency | taylorfrancis.com |

Microbial Biodegradation and Bioremediation of 2-Chlorophenolate Anion

Bioremediation utilizes microorganisms to break down environmental pollutants. For compounds like 2-chlorophenol, both microbial consortia and isolated pure cultures have demonstrated the ability to use the compound as a source of carbon and energy.

Microbial Consortia and Pure Culture Degradation Studies

The biodegradation of 2-chlorophenol has been observed in various microbial systems. Several bacterial strains, such as Ralstonia pickettii, Rhodococcus opacus, and Alcaligenes sp. A7–2, are capable of mineralizing 2-chlorophenol. nih.gov The degradation often proceeds through the formation of 3-chlorocatechol (B1204754), which is then further processed via either the modified ortho-cleavage or meta-cleavage pathway. nih.gov

Microbial consortia, or mixed cultures, can also effectively degrade chlorophenols. nih.gov In some cases, a consortium can degrade a wider range of pollutants than individual pure strains because different species possess complementary enzymatic machinery. nih.gov For example, one study found that a defined consortium was able to degrade multiple chlorophenols simultaneously. nih.gov However, the same study noted that the mixed consortium achieved incomplete degradation of 2-chlorophenol, with removal percentages ranging from 25–47% for initial concentrations between 50–400 mg L⁻¹ over 168 hours. nih.gov The presence of other monochlorophenols was found to enhance the degradation rate of 2,4-dichlorophenol, suggesting that enzymes induced by 2-chlorophenol can also act on other structurally similar compounds. nih.gov

Enzymatic Degradation Mechanisms (e.g., Laccases, Oxygenases, Dioxygenases)

The microbial breakdown of aromatic compounds like 2-chlorophenol is facilitated by specific enzymes. Key enzymes in these pathways include oxygenases, dioxygenases, and laccases.

Oxygenases and Dioxygenases: These enzymes are crucial for the initial steps of aerobic degradation. They incorporate one or two atoms of molecular oxygen into the aromatic ring, making it unstable and susceptible to cleavage. For example, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) begins with its conversion to 2,4-dichlorophenol, which is then hydroxylated by a 2,4-DCP-hydroxylase to form 3,5-dichlorocatechol. nih.gov A subsequent dioxygenase then cleaves the ring. nih.gov

Laccases: Laccases are copper-containing oxidoreductase enzymes that are particularly effective in degrading phenolic compounds. researchgate.net They catalyze the oxidation of phenols, leading to the formation of phenoxy radicals, which can then undergo polymerization and precipitation. nih.gov Laccases from white-rot fungi, such as Ganoderma lucidum and Amillariella mellea, have been shown to effectively degrade various chlorophenols. researchgate.netnih.gov Immobilizing laccase onto supports like macroporous silica (B1680970) can improve its stability and reusability, with studies showing up to 96.4% removal of 2-chlorophenol after 5 hours under optimal conditions (pH 6, 50°C). researchgate.net The degradation of 2-chlorophenol by laccase has been found to follow first-order kinetics. researchgate.net

Co-metabolism and Carbon Source Influence on Biodegradation Kinetics

The biodegradation of the 2-chlorophenolate anion can be significantly influenced by the presence of other carbon sources through co-metabolism. Co-metabolism is the process where microorganisms degrade a non-growth substrate, like 2-chlorophenol, in the presence of a growth-supporting substrate. researchgate.net The kinetics of 2-chlorophenolate degradation are often enhanced in the presence of a more readily biodegradable carbon source, which supports microbial growth and induces the necessary enzymes for the breakdown of the recalcitrant compound.

Studies have shown that the presence of phenol can facilitate the cometabolic transformation of 2-chlorophenol by Pseudomonas putida, a bacterium that cannot utilize 2-chlorophenol as a sole carbon and energy source. researchgate.netnih.gov However, the interactions between these substrates can be complex, with 2-chlorophenol potentially inhibiting cell growth and the degradation of the primary substrate. researchgate.netfao.org For instance, the addition of 40 mg/L of 2-chlorophenol was found to significantly increase the lag phase of Pseudomonas putida growth on phenol. researchgate.net

The introduction of simple sugars, such as glucose, has also been investigated for its effect on chlorophenol biodegradation kinetics. While the addition of a co-substrate like glucose can lead to higher biomass concentrations and potentially a higher degradation rate, the effect is not always straightforward. usm.my In some cases, the presence of glucose has been shown to have no significant effect on the biodegradation capabilities of P. putida for 2,4-dichlorophenol, or in some instances, even stimulate it. researchgate.net For the biodegradation of 4-chlorophenol (B41353), the addition of glucose was found to be dependent on the initial 4-chlorophenol concentration, with enhancement observed at lower concentrations. usm.my The biodegradation of 2,4-dichlorophenoxyacetate (B1228070) (2,4-D) in the presence of glucose resulted in mutual inhibition, although the increased biomass from glucose metabolism masked some of the inhibitory effects on 2,4-D degradation. nih.gov

The specific kinetics of co-metabolism can be described by models that account for substrate inhibition. For example, the biodegradation of 2-chlorophenol in the presence of phenol by Pseudomonas putida has been modeled to understand the inhibitory effects of 2-chlorophenol on cell growth and phenol degradation. fao.org

Table 1: Influence of Carbon Source on 2-Chlorophenolate Biodegradation Kinetics

| Primary Substrate | Co-substrate (2-Chlorophenol) Concentration | Observed Effect on Biodegradation Kinetics | Reference |

|---|---|---|---|

| Phenol | 40 mg/L | Increased lag phase for Pseudomonas putida growth. | researchgate.net |

| Phenol | Not specified | Inhibition of cell growth and phenol degradation by Pseudomonas putida. | fao.org |

| Glucose | Not specified | No significant effect or stimulation of 2,4-dichlorophenol degradation by P. putida. | researchgate.net |

| Glucose | 200 mg/L 4-CP & 750 mg/L Glucose | Optimized degradation rate constant of 7.630 mg l–1 h–1 for 4-chlorophenol. | usm.my |

| Glucose | Not specified | Mutual inhibition observed during the degradation of 2,4-dichlorophenoxyacetate. | nih.gov |

Environmental Factors Affecting Microbial Degradation (pH, Temperature, Water Activity)

The microbial degradation of the 2-chlorophenolate anion is highly dependent on various environmental factors, including pH, temperature, and water activity. These parameters directly influence microbial growth, enzyme activity, and the bioavailability of the contaminant.

pH: The pH of the environment is a critical factor. For instance, the degradation of 2-chlorophenol by laccase from Coriolus versicolor is significantly affected by pH. nih.gov In a study on the degradation of 2-chlorophenol using persulfate, the maximum degradation occurred at a pH of 8. researchgate.net The optimal pH can vary depending on the specific microorganisms and the degradation pathway involved.

Temperature: Temperature plays a crucial role in the metabolic activity of microorganisms. The degradation of 2,3,4,6-tetrachlorophenol (B30399) by different bacterial isolates showed that some strains degraded the compound faster at 8°C than at room temperature, indicating that the optimal temperature for degradation can be different from the optimal growth temperature. nih.gov For the chemical oxidation of 2-chlorophenol with persulfate, higher temperatures resulted in a faster degradation rate. researchgate.net

Water Activity: Water activity (a_w_), a measure of the availability of water, is a key factor, especially in soil and arid environments. A study on the biodegradation of 2-chlorophenol in soils by different bacterial species revealed varying optimal water activities. The mesophilic bacteria Rhodococcus opacus and R. erythropolis showed maximum degradation at a high water activity of 0.9, which corresponds to moist soil conditions. In contrast, the thermophilic isolate Parageobacillus thermoglucosidasius exhibited its highest degradation rate at a water activity of 0.5, representing highly desiccating conditions. researchgate.net This indicates that the biodegradation of 2-chlorophenol is possible even in arid conditions, although the microbial species involved may differ. researchgate.net

Table 2: Optimal Environmental Conditions for 2-Chlorophenolate Degradation

| Factor | Organism/System | Optimal Condition | Reference |

|---|---|---|---|

| pH | Persulfate Oxidation | 8 | researchgate.net |

| Temperature | Persulfate Oxidation | Higher temperatures lead to faster degradation | researchgate.net |

| Temperature | Sphingomonas sp. K74 | Faster degradation of 2,3,4,6-tetrachlorophenol at 8°C than at room temperature | nih.gov |

| Water Activity | Rhodococcus opacus | 0.9 | researchgate.net |

| Water Activity | Parageobacillus thermoglucosidasius | 0.5 | researchgate.net |

Bioreactor Configurations for 2-Chlorophenolate Remediation (e.g., Microbial Fuel Cells)

Various bioreactor configurations have been developed and optimized for the effective remediation of wastewater containing 2-chlorophenolate and other chlorophenols. The choice of bioreactor depends on factors such as the concentration of the pollutant, the desired removal efficiency, and the presence of co-contaminants.

Microbial Fuel Cells (MFCs): MFCs are a promising technology that can simultaneously treat wastewater and generate electricity. In an MFC, microorganisms act as biocatalysts to break down organic matter, including chlorophenols. The degradation of 2,4,6-trichlorophenol (B30397) in dual-chambered MFCs has been demonstrated under both aerobic and anaerobic conditions. While MFCs show potential for energy recovery during remediation, challenges such as high cost and low performance currently hinder their commercialization.

Sequencing Batch Reactors (SBRs): SBRs are a type of activated sludge process where all treatment steps occur in a single reactor in a timed sequence. hoffmanandlamson.com This configuration offers flexibility in operation and can be adapted to treat a wide range of organic loads. researchgate.net SBRs have been successfully used for the remediation of groundwater contaminated with phenol and 2-chlorophenol, achieving removal efficiencies of over 99% for both compounds. nih.gov The sequential anaerobic-aerobic operation of an SBR equipped with a rotating biological bed has been shown to be highly effective for the degradation of 2,4,6-trichlorophenol, achieving nearly 100% removal. frontiersin.orgtandfonline.com

Packed-Bed Bioreactors: Packed-bed bioreactors, where microorganisms are immobilized on a support material, offer advantages such as high biomass retention and resistance to shock loads. Two packed-bed bioreactors filled with foamed glass beads were effective in the continuous treatment of a mixture of chlorophenols, including 2-chlorophenol, at both 14°C and 23°C. researchgate.netlu.se These reactors achieved over 99% degradation of all pollutants under optimal conditions. researchgate.netlu.se Another study using a packed-bed biofilm reactor with a net draft tube riser for aeration demonstrated near 99% removal of 2,4,6-trichlorophenol. nih.gov

Table 3: Performance of Different Bioreactor Configurations for Chlorophenol Remediation

| Bioreactor Type | Target Compound(s) | Key Findings | Reference |

|---|---|---|---|

| Microbial Fuel Cell (MFC) | 2,4,6-Trichlorophenol | Simultaneous wastewater treatment and electricity generation. | |

| Sequencing Batch Reactor (SBR) | Phenol and 2-Chlorophenol | >99% removal efficiency for both compounds. | nih.gov |

| SBR with Rotating Biological Bed | 2,4,6-Trichlorophenol | ~100% removal with sequential anaerobic-aerobic operation. | frontiersin.orgtandfonline.com |

| Packed-Bed Bioreactor | 2-CP, 4-CP, 2,4-DCP, 2,4,6-TCP | >99% degradation of all pollutants at both 14°C and 23°C. | researchgate.netlu.se |

| Packed-Bed Biofilm Reactor with Airlift | 2,4,6-Trichlorophenol | ~99% removal of 2,4,6-TCP. | nih.gov |

Identification of Metabolic Intermediates and Ring Cleavage Pathways (e.g., 2-chloromaleylacetate, monochlorocatechols)

The microbial degradation of 2-chlorophenol proceeds through a series of metabolic intermediates, culminating in the cleavage of the aromatic ring. The specific pathway and intermediates can vary depending on the microbial species and environmental conditions.

The initial step in the aerobic degradation of 2-chlorophenol typically involves the hydroxylation of the aromatic ring to form a chlorocatechol. For 2-chlorophenol, this intermediate is 3-chlorocatechol . nih.govresearchgate.net From this point, the degradation can proceed via two main ring cleavage pathways: the ortho-cleavage pathway and the meta-cleavage pathway. researchgate.net

Ortho-Cleavage Pathway: In the modified ortho-cleavage pathway, the 3-chlorocatechol ring is cleaved between the two hydroxyl groups by the enzyme catechol 1,2-dioxygenase. nih.govresearchgate.net This cleavage results in the formation of 2-chloro-cis,cis-muconate . nih.govresearchgate.net This intermediate is then converted to trans-dienelactone by chloromuconate cycloisomerase, which is further degraded to maleylacetate . nih.govresearchgate.net A new modified ortho-cleavage pathway has also been identified in Rhodococcus opacus 1CP, which involves the enzymes chlorocatechol-1,2-dioxygenase, chloromuconate cycloisomerase, chloromuconolactone isomerase, and dienelactone hydrolase. researchgate.netnih.gov

Meta-Cleavage Pathway: Alternatively, the 3-chlorocatechol can undergo meta-cleavage, where the ring is cleaved adjacent to one of the hydroxyl groups by the enzyme catechol 2,3-dioxygenase. researchgate.net This pathway can sometimes lead to the formation of dead-end products. researchgate.net However, in some bacteria like Pseudomonas putida GJ31, 3-chlorocatechol is cleaved to 2-hydroxy-cis,cis-muconate, which is then completely mineralized. researchgate.net

During the degradation of other monochlorophenols, such as 3-chlorophenol (B135607) and 4-chlorophenol, the intermediate 2-chloromaleylacetate has been detected. nih.gov The degradation of 4-chlorophenol by Comamonas testosteroni JH5 has been shown to proceed via a meta-cleavage pathway, with the detection of 5-chloro-2-hydroxymuconic semialdehyde and 5-chloro-2-hydroxymuconic acid as key metabolites. asm.org

Table 4: Key Intermediates in the Biodegradation of 2-Chlorophenolate

| Precursor | Pathway | Key Intermediates | Reference |

|---|---|---|---|

| 2-Chlorophenol | Ortho-cleavage | 3-Chlorocatechol, 2-chloro-cis,cis-muconate, maleylacetate | nih.govresearchgate.net |

| 2-Chlorophenol | Meta-cleavage | 3-Chlorocatechol, 2-hydroxy-cis,cis-muconate | researchgate.net |

| 3-Chlorophenol | Not specified | 2-Chloromaleylacetate | nih.gov |

| 4-Chlorophenol | Not specified | 2-Chloromaleylacetate | nih.gov |

| 4-Chlorophenol | Meta-cleavage | 4-Chlorocatechol, 5-chloro-2-hydroxymuconic semialdehyde, 5-chloro-2-hydroxymuconic acid | asm.org |

Electrochemical Degradation of 2-Chlorophenolate Anion

Electrode Materials and System Configurations (e.g., Boron-Doped Diamond, Pt/Ti, Graphite)

Electrochemical degradation is an effective method for the treatment of refractory organic pollutants like 2-chlorophenolate. The efficiency of this process is highly dependent on the electrode material and the configuration of the electrochemical cell.

Boron-Doped Diamond (BDD) Electrodes: BDD electrodes are considered highly effective for the electrochemical oxidation of organic compounds due to their wide potential window, chemical inertness, and high overpotential for oxygen evolution, which favors the generation of hydroxyl radicals. acs.org BDD electrodes have been shown to be more efficient for the complete mineralization of phenol and 2-chlorophenol compared to Pt/Ti electrodes.

Pt/Ti Electrodes: Platinum-coated titanium (Pt/Ti) electrodes are also used for electrochemical oxidation. While they are effective in degrading chlorophenols, they are generally considered less efficient for complete mineralization than BDD electrodes.

Graphite (B72142) Electrodes: Graphite electrodes have been utilized in divided electrolytic cells for the degradation of aqueous phenols. The degradation of p-chlorophenol in a NaCl medium using a graphite electrode was found to be faster than that of phenol. The formation of a passivating polymer film on the electrode surface can be a challenge, particularly in alkaline media.

The system configuration also plays a crucial role. Box-type electrochemical systems with two or three electrodes are common. A three-electrode (cathode-anode-cathode) diaphragm system was found to have a higher degradation percentage for 4-chlorophenol compared to a two-electrode (anode-cathode) system. researchgate.net

Table 5: Comparison of Electrode Materials for Chlorophenol Degradation

| Electrode Material | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Boron-Doped Diamond (BDD) | High efficiency for mineralization, wide potential window, inertness. | Higher cost. | |

| Pt/Ti | Effective for degradation. | Less efficient for complete mineralization compared to BDD. | |

| Graphite | Lower cost. | Prone to passivation by polymer film formation. |

Generation of Oxidizing Species in Electrochemical Cells (e.g., Hydroxyl Radicals, Reactive Chlorine Species)

The electrochemical degradation of 2-chlorophenolate is primarily driven by the generation of powerful oxidizing species within the electrochemical cell. These species attack and break down the organic molecule.

Hydroxyl Radicals (•OH): Hydroxyl radicals are highly reactive and non-selective oxidizing agents. On BDD anodes, •OH radicals are efficiently generated from the oxidation of water at a high overpotential. epfl.chresearchgate.net This process is favored on BDD electrodes due to their large kinetic overpotential for the competing oxygen evolution reaction. acs.org The generated hydroxyl radicals are considered to be free or weakly adsorbed on the electrode surface and are the primary mediators of the oxidation of organic compounds. epfl.chresearchgate.net

Table 6: Major Oxidizing Species in the Electrochemical Degradation of 2-Chlorophenolate

| Oxidizing Species | Generation Mechanism | Role in Degradation | Reference |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Oxidation of water at the anode surface, especially on BDD electrodes. | Primary, non-selective oxidant that initiates the degradation of 2-chlorophenolate. | epfl.chresearchgate.net |

| Reactive Chlorine Species (RCS) | Oxidation of chloride ions at the anode; reaction of sulfate radicals with chloride. | Contribute to the degradation through direct oxidation and formation of other oxidants. | nih.govresearchgate.net |

Kinetic Modeling of Electrochemical Degradation Processes (e.g., Pseudo-First-Order Kinetics)

The electrochemical degradation of the 2-chlorophenolate anion is a complex process involving multiple reaction steps and reactive species. To effectively model and predict the efficiency of this process, kinetic models are employed. Research has consistently shown that the degradation of 2-chlorophenol, and by extension the 2-chlorophenolate anion, can be effectively described by pseudo-first-order kinetics. researchgate.netmdpi.comresearchgate.net

This kinetic model is applicable when one of the reactants is present in great excess, causing its concentration to remain effectively constant throughout the reaction. In the context of electrochemical oxidation, the primary oxidizing agents are hydroxyl radicals (•OH), which are continuously generated at the anode surface. mdpi.com When a high and steady concentration of these powerful radicals is maintained, the rate of degradation of the 2-chlorophenolate anion becomes dependent only on the concentration of the anion itself.

The adherence to a pseudo-first-order model suggests that the reaction rate is directly proportional to the concentration of the 2-chlorophenolate anion. The integrated form of the pseudo-first-order rate law is expressed as:

ln(C₀/C) = kₐₚₚ * t

Where:

C₀ is the initial concentration of the 2-chlorophenolate anion.

C is the concentration of the 2-chlorophenolate anion at time t .

kₐₚₚ is the apparent pseudo-first-order rate constant.

Detailed research into the electrochemical degradation of 2-chlorophenol in a flow-by reactor equipped with Boron-Doped Diamond (BDD) electrodes has provided specific kinetic data. mdpi.com BDD anodes are known for their high efficiency in producing hydroxyl radicals, which reinforces the conditions for pseudo-first-order kinetics. researchgate.net In one study, the experimental data for 2-chlorophenol degradation showed a strong correlation with this model, yielding a high determination coefficient (R²). mdpi.com The apparent kinetic constant (kₐₚₚ) was determined by fitting a linear regression of ln(C/C₀) versus time. mdpi.com

The predictive power of these kinetic models is significant. Parametric mathematical models developed using pseudo-first-order kinetics have successfully estimated degradation efficiencies that closely match experimental results, with predicted values of 99.06% compared to experimental achievements of 99.99%. mdpi.comresearchgate.net This confirms the validity of the kinetic model for describing the system and its utility in designing and scaling up electrochemical reactors for wastewater treatment.

The following table summarizes the kinetic findings from a representative study on the electrochemical degradation of 2-chlorophenol under optimized conditions.

Table 1: Pseudo-First-Order Kinetic Parameters for the Electrochemical Degradation of 2-Chlorophenol

| Parameter | Value | Experimental Conditions | Source |

|---|---|---|---|

| Kinetic Model | Pseudo-First-Order | - | mdpi.com |

| Apparent Rate Constant (kₐₚₚ) | 1.224 h⁻¹ | Current Density: 0.14 A/cm² | mdpi.com |

| Determination Coefficient (R²) | 0.9850 | Initial pH: 7.3 | mdpi.com |

| Volumetric Flow Rate: 1.0 L/min | mdpi.com | ||

| Temperature: 25 °C | mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Sodium 2-chlorophenolate |

| 2-Chlorophenolate |

Advanced Spectroscopic and Chromatographic Characterization of Sodium 2 Chlorophenolate and Its Transformation Products

Chromatographic Techniques for Separation and Quantification (HPLC, GC-MS, UHPLC)

Chromatographic techniques are fundamental in the study of sodium 2-chlorophenolate and its transformation products, offering high-resolution separation and sensitive quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating chlorophenol isomers and their degradation products. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. tandfonline.com The separation of various chlorophenol positional isomers can be optimized by adjusting the mobile phase composition, pH, and temperature. tandfonline.comoup.com For instance, a gradient elution with a mobile phase of acetonitrile (B52724) and water can achieve a complete separation of 15 different chlorophenol isomers. tandfonline.com The use of a UV detector is common, with detection wavelengths typically set around 225 nm or 254 nm to monitor the aromatic structures. oup.comjcsp.org.pk The detection limits for chlorophenols using HPLC can be in the range of 0.03 µg/L to 0.2 µg/L, depending on the specific compound and the detector used. jcsp.org.pk

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile transformation products of this compound. scielo.org.mxresearchgate.net Prior to analysis, derivatization of the chlorophenols, for instance by acetylation or silylation, is often performed to increase their volatility and improve chromatographic separation. jcsp.org.pkresearchgate.net GC-MS provides high separation efficiency and definitive identification of compounds based on their mass spectra. scielo.org.mx The technique can achieve very low detection limits, often in the nanogram-per-liter (ng/L) range. thermofisher.com For example, a method using GC-MS/MS has reported method detection limits below 0.001 μg/L for a wide range of chlorophenolic compounds. thermofisher.com

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster analysis times, higher resolution, and improved sensitivity. The use of smaller particle sizes in the stationary phase (typically sub-2 µm) allows for more efficient separations. researchgate.net UHPLC coupled with a photodiode array (PDA) detector can be used for the simultaneous identification and quantification of multiple chlorophenols in water samples. researchgate.net

Interactive Data Table: Comparison of Chromatographic Techniques for Chlorophenol Analysis

| Technique | Typical Stationary Phase | Common Mobile Phase/Carrier Gas | Detector | Typical Detection Limit | Key Application |

| HPLC | C18 | Acetonitrile/Water | UV, PDA | 0.03 - 0.2 µg/L | Separation of isomers, quantification in aqueous samples |

| GC-MS | 5%-phenyl-polymethylsiloxane | Helium | Mass Spectrometer | < 1 ng/L | Identification of volatile transformation products |

| UHPLC | Sub-2 µm C18 | Acetonitrile/Water | PDA | Sub-µg/L | Fast and high-resolution separation |

Spectroscopic Methods for Structural Elucidation (UV-Vis, FTIR, NMR)

Spectroscopic methods are crucial for elucidating the chemical structure of this compound and its transformation products.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of 2-chlorophenol (B165306) exhibits absorption bands characteristic of the substituted benzene (B151609) ring. While UV-Vis is less specific for structural elucidation compared to other spectroscopic techniques, it is a valuable tool for monitoring the degradation of the aromatic ring during treatment processes, as the disappearance of the characteristic absorption peaks indicates the breakdown of the parent compound. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of 2-chlorophenol shows characteristic absorption bands for the O-H stretch of the phenol (B47542) group (around 3448 cm⁻¹), C-O stretching, and C-Cl stretching, as well as bands corresponding to the aromatic ring. nih.govresearchgate.netchemicalbook.com Changes in the FTIR spectrum during degradation studies can indicate the modification of these functional groups and the formation of new ones, such as carbonyl groups in oxidation products. nih.gov For instance, the chemisorption of 2-chlorophenol on a silica (B1680970) surface and its subsequent oxidation can be monitored by the appearance of bands corresponding to chlorophenolate and partial oxidation products like formates and acetates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful techniques for the unambiguous structural elucidation of organic compounds. jchps.comcore.ac.uk ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. chemicalbook.combmrb.ioresearchgate.net For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about their relative positions on the benzene ring. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between different atoms in more complex transformation products. core.ac.uk

Interactive Data Table: Spectroscopic Data for 2-Chlorophenol

| Technique | Key Observations | Information Gained |

| UV-Vis | Absorption bands in the UV region | Presence of the aromatic ring |

| FTIR | O-H stretch (~3448 cm⁻¹), C-O stretch, C-Cl stretch, aromatic C-H and C=C bands | Identification of key functional groups |

| ¹H NMR | Signals for aromatic protons with specific chemical shifts and coupling constants | Number and environment of different types of protons |

| ¹³C NMR | Signals for aromatic carbons, including the carbon bonded to the hydroxyl and chlorine groups | Number and environment of different types of carbon atoms |

Elemental Analysis and Total Organic Carbon (TOC) Monitoring

Monitoring the elemental composition and the total organic carbon content of a sample provides a broader view of the degradation process of this compound.

Elemental Analysis can be used to determine the percentage of carbon, hydrogen, and other elements in a sample. In the context of catalytic degradation, elemental analysis of the catalyst before and after the reaction can provide insights into potential changes in its composition, such as the deposition of carbonaceous species (coking).

X-ray Diffraction and Thermogravimetric Analysis for Material Characterization in Catalytic Systems

In catalytic processes for the degradation of this compound, the characterization of the catalyst is essential to understand its activity and stability.

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of a catalyst. malvernpanalytical.comdntb.gov.uacatalysiscourse.com XRD patterns provide information about the phase composition, crystallite size, and lattice parameters of the catalytic material. mdpi.comect-journal.kz For example, in a study using a graphitic carbon nitride-based nanocomposite for the photocatalytic degradation of 4-chlorophenol (B41353), XRD was used to confirm the crystal structure of the synthesized catalyst. mdpi.com Changes in the XRD pattern of a catalyst after use can indicate phase transformations or sintering, which may affect its catalytic performance. malvernpanalytical.com

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature. TGA is used to assess the thermal stability of catalysts and to quantify the amount of adsorbed species or coke deposition. mdpi.com For instance, in the study of a palladium-based catalyst used for the hydrodechlorination of 4-chlorophenol, TGA revealed weight loss at specific temperatures corresponding to the decomposition of oxygen-containing functional groups and the graphene support. mdpi.com This information is valuable for understanding catalyst deactivation mechanisms.

Microscopic Techniques for Microbial Biofilm Analysis (SEM, Light Microscopy)

In bioremediation processes involving microbial degradation of this compound, microscopic techniques are vital for observing the morphology and structure of the microbial communities, particularly biofilms.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. mdpi.com In the context of biofilm analysis, SEM is used to visualize the three-dimensional structure of the biofilm, the morphology of the individual bacterial cells, and their attachment to surfaces. researchgate.netmdpi.com Sample preparation for conventional SEM typically involves fixation, dehydration, and coating with a conductive material, which can sometimes introduce artifacts. pubcompare.aiwiley.com Environmental SEM (ESEM) allows for the observation of hydrated samples, preserving the natural structure of the biofilm. mdpi.comwiley.com

Computational Chemistry in Elucidating Properties and Reaction Pathways of 2 Chlorophenolate Anion

Quantum Chemical Calculations (e.g., DFT, B3LYP, basis sets) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of the 2-chlorophenolate anion. Density Functional Theory (DFT) is a particularly prominent method used for this purpose, offering a balance between computational cost and accuracy.

Researchers employ various functionals and basis sets within the DFT framework to optimize the molecular geometry and analyze the electronic distribution. The B3LYP hybrid functional, for instance, is commonly used to study the ground state geometries and frontier molecular orbitals (FMOs) of molecules like the 2-chlorophenolate anion. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. For the 2-chlorophenolate anion, DFT calculations show that the HOMO, which indicates the sites susceptible to oxidation, is localized on the carbon atoms (in ortho and para positions), the oxygen atom, and the chlorine atom. researchgate.net

These calculations reveal that the electronic state near the Fermi level is primarily influenced by the 2p electrons of the oxygen atom. mdpi.com Furthermore, studies have shown weak hybridization between the 2p electrons of the oxygen and the 3d electrons of metal atoms in certain complexes, indicating the nature of the interaction between the anion and other species. mdpi.com The choice of functional and basis set can influence the results; for example, DFT calculations using B3LYP show a lower contribution of the chlorine atom to the oxidation sites compared to semi-empirical methods like PM3. researchgate.net

Table 1: Key Parameters from Quantum Chemical Calculations of 2-Chlorophenolate and Related Species

| Parameter | Method/Functional | Basis Set | Finding | Reference |

|---|---|---|---|---|

| Oxidation Sites | DFT (B3LYP) | - | Located on ortho/para carbons, oxygen, and chlorine atoms. | researchgate.net |

| Adsorption Energy (on ZnO) | DFT | - | -0.68 eV (weak adsorption). | mdpi.com |

| Charge Transfer (to ZnO) | DFT | - | 0.063 e | mdpi.com |

Molecular Dynamics Simulations for Mechanistic Insights